molecular formula C22H18O7 B11515980 9H-Furo[2,3-H]chromene-2,8-dione, 4-methyl-9-(3,4,5-trimethoxybenzylidene)-

9H-Furo[2,3-H]chromene-2,8-dione, 4-methyl-9-(3,4,5-trimethoxybenzylidene)-

Cat. No.: B11515980
M. Wt: 394.4 g/mol
InChI Key: GLWVNVRADYUDNK-ZSOIEALJSA-N
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Description

9H-Furo[2,3-H]chromene-2,8-dione, 4-methyl-9-(3,4,5-trimethoxybenzylidene)- is a complex organic compound with the molecular formula C22H18O7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Furo[2,3-H]chromene-2,8-dione, 4-methyl-9-(3,4,5-trimethoxybenzylidene)- typically involves multi-step organic reactions. One common method starts with the condensation of 4-methyl-2H-furo[2,3-h]chromene-2,8-dione with 3,4,5-trimethoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

9H-Furo[2,3-H]chromene-2,8-dione, 4-methyl-9-(3,4,5-trimethoxybenzylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

9H-Furo[2,3-H]chromene-2,8-dione, 4-methyl-9-(3,4,5-trimethoxybenzylidene)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its anti-cancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 9H-Furo[2,3-H]chromene-2,8-dione, 4-methyl-9-(3,4,5-trimethoxybenzylidene)- involves interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 9-(3,5-dibromo-2-hydroxybenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,8-dione
  • 4-Methyl-9-(3,4,5-trimethoxybenzylidene)-2H-furo[2,3-h]chromene-2,8(9H)-dione

Uniqueness

9H-Furo[2,3-H]chromene-2,8-dione, 4-methyl-9-(3,4,5-trimethoxybenzylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethoxybenzylidene group enhances its potential as a pharmacologically active compound .

Properties

Molecular Formula

C22H18O7

Molecular Weight

394.4 g/mol

IUPAC Name

(9Z)-4-methyl-9-[(3,4,5-trimethoxyphenyl)methylidene]furo[2,3-h]chromene-2,8-dione

InChI

InChI=1S/C22H18O7/c1-11-7-18(23)29-20-13(11)5-6-15-19(20)14(22(24)28-15)8-12-9-16(25-2)21(27-4)17(10-12)26-3/h5-10H,1-4H3/b14-8-

InChI Key

GLWVNVRADYUDNK-ZSOIEALJSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC3=C2/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/C(=O)O3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=CC4=CC(=C(C(=C4)OC)OC)OC)C(=O)O3

Origin of Product

United States

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